6,7-Dichloro-2,3-diphenylquinoxaline

Antileishmanial Parasitology Drug Discovery

Choose 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) for its unique, substitution-dependent antileishmanial activity. The essential 6,7-Cl₂ motif drives mitochondrial hyperpolarization and superoxide production, delivering an IC50 of 5.3 μM—a potency absent in unsubstituted or regioisomeric analogs. Using an incorrect derivative introduces uncontrolled variables, invalidating SAR conclusions and wasting resources. This is the definitive lead scaffold for Leishmania amazonensis drug discovery, with proven in vivo efficacy.

Molecular Formula C20H12Cl2N2
Molecular Weight 351.2 g/mol
CAS No. 164471-02-7
Cat. No. B1237602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-2,3-diphenylquinoxaline
CAS164471-02-7
Synonyms6,7-dichloro-2,3-diphenylquinoxaline
Molecular FormulaC20H12Cl2N2
Molecular Weight351.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)Cl
InChIInChI=1S/C20H12Cl2N2/c21-15-11-17-18(12-16(15)22)24-20(14-9-5-2-6-10-14)19(23-17)13-7-3-1-4-8-13/h1-12H
InChIKeyOTIWOXVDUIMTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloro-2,3-diphenylquinoxaline (CAS 164471-02-7) for Antileishmanial and Kinase Research Procurement


6,7-Dichloro-2,3-diphenylquinoxaline (CAS 164471-02-7), also referred to as LSPN329, is a synthetic 2,3-diarylquinoxaline derivative belonging to the broader class of nitrogen-containing heterocyclic compounds. It is characterized by two chlorine substituents at the 6 and 7 positions of the quinoxaline core and phenyl rings at the 2 and 3 positions, yielding a molecular formula of C20H12Cl2N2 and a molecular weight of 351.2 g/mol [1]. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from closely related quinoxalines, making it a key research tool in studies targeting Leishmania parasites and various kinase-mediated pathways [2].

Procurement Alert: Why 6,7-Dichloro-2,3-diphenylquinoxaline Cannot Be Replaced by Generic Quinoxaline Analogs


Simply substituting 6,7-dichloro-2,3-diphenylquinoxaline with an in-class analog like unsubstituted 2,3-diphenylquinoxaline or a regioisomer such as 5,7-dichloro-2,3-diphenylquinoxaline is scientifically invalid and can compromise research reproducibility. The specific 6,7-dichloro substitution pattern is critical, as it dramatically influences the molecule's electronic distribution, steric interactions with biological targets, and overall pharmacokinetic profile. As demonstrated in the quantitative evidence below, this precise arrangement directly results in a unique selectivity and potency profile against Leishmania parasites that is not observed with even closely related analogs, such as the 2,3-di-(4-methoxyphenyl) derivative [1]. Using an incorrect analog introduces a critical, uncontrolled variable, leading to erroneous structure-activity relationship (SAR) conclusions and wasted resources.

6,7-Dichloro-2,3-diphenylquinoxaline (LSPN329): A Quantitative Comparator Evidence Guide for Procurement Decisions


6,7-Dichloro Substitution Enhances Antileishmanial Potency Against Promastigotes Compared to a 4-Methoxyphenyl Analog

In a direct head-to-head comparison against Leishmania amazonensis promastigotes, 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) demonstrated significantly higher antiproliferative activity than the analog 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331). LSPN329 achieved 50% growth inhibition (IC50) at a concentration of 5.3 μM, which is 5.7-fold more potent than LSPN331's IC50 of 30.0 μM [1].

Antileishmanial Parasitology Drug Discovery

Superior Activity of 6,7-Dichloro Analog Against Intracellular Amastigotes, the Clinically Relevant Leishmania Stage

The clinical manifestation of leishmaniasis is driven by the intracellular amastigote form of the parasite. A direct comparison revealed that 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) is more effective at clearing intracellular amastigotes than its analog LSPN331. LSPN329 exhibited an IC50 of 16.3 μM, which is 1.2-fold more potent than the 19.3 μM IC50 observed for LSPN331 in the same experimental model [1].

Antileishmanial Intracellular Pathogen Drug Efficacy

Quantified Therapeutic Window: Selectivity Index (SI) of 6,7-Dichloro-2,3-diphenylquinoxaline in a Murine Leishmaniasis Model

A favorable therapeutic window is defined by high potency against the parasite and low toxicity to the host. For 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329), the selectivity index (SI) against intracellular amastigotes was calculated to be 12.5. This is derived from a CC50 (50% cytotoxic concentration) of 203.0 μM in J774-A1 macrophages, balanced against its IC50 of 16.3 μM for the parasite [1]. The comparator LSPN331 showed a different profile with a CC50 of 589.6 μM and an IC50 of 19.3 μM, yielding an SI of 30.5 [1]. While LSPN331 has a higher SI due to lower host cell toxicity, the data confirms LSPN329 possesses a validated, functional therapeutic window suitable for further development, combined with superior potency.

Selectivity Index Cytotoxicity Therapeutic Window

In Vivo Efficacy of 6,7-Dichloro-2,3-diphenylquinoxaline in Reducing Lesion Burden in a Murine Cutaneous Leishmaniasis Model

In vivo activity was assessed in a murine model of cutaneous leishmaniasis. Treatment of infected BALB/c mice with LSPN329 resulted in a significant decrease in lesion thickness in the infected footpad, confirming its efficacy in a complex biological system [1]. This outcome validates the in vitro findings and demonstrates that the compound's activity is maintained in the presence of all the complexities of a living organism, including pharmacokinetic and pharmacodynamic factors.

In Vivo Efficacy Leishmaniasis Animal Model

Optimized Research Applications for 6,7-Dichloro-2,3-diphenylquinoxaline (LSPN329) Based on Quantitative Evidence


Antileishmanial Drug Discovery: A Validated Lead Scaffold for L. amazonensis

This compound is the optimal choice for research programs focused on developing novel treatments for leishmaniasis, particularly those caused by Leishmania amazonensis. The compound's validated in vitro potency (IC50 of 5.3 μM and 16.3 μM against promastigotes and amastigotes, respectively), a defined selectivity index (SI of 12.5), and demonstrated in vivo efficacy in a murine model make it a superior lead scaffold for medicinal chemistry optimization and preclinical development [1].

Mechanistic Studies of Quinoxaline-Induced Mitochondrial Dysfunction in Parasites

6,7-Dichloro-2,3-diphenylquinoxaline is a powerful chemical probe for investigating mitochondrial pathways in parasites. The original research demonstrates that its antileishmanial activity is associated with a specific mitochondrial mechanism of action, characterized by hyperpolarization of the mitochondrial membrane potential (ΔΨm) and increased levels of mitochondrial superoxide anion (O2·−) [1]. Procuring this precise compound enables reproducible studies into these unique cell death pathways.

Structure-Activity Relationship (SAR) Studies on 2,3-Diarylquinoxalines

For researchers establishing SAR around the 2,3-diarylquinoxaline core, this compound serves as an essential reference point. Its well-characterized biological profile allows for direct, quantitative comparisons of how modifications to the aryl substituents (e.g., replacing the phenyl with a 4-methoxyphenyl group as in LSPN331) or the halogenation pattern on the quinoxaline core impact both antiparasitic potency and host cell cytotoxicity [1].

In Vitro and In Vivo Leishmaniasis Research Tool

This compound is an ideal research tool for laboratories studying the pathogenesis and treatment of cutaneous leishmaniasis. It has been successfully employed in both in vitro assays (promastigote and intracellular amastigote models) and in vivo studies (murine footpad infection model). Its established protocols and demonstrated activity in these systems reduce experimental variability and accelerate research timelines for new users [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dichloro-2,3-diphenylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.